molecular formula C11H8F2N2O2 B2785323 methyl 3-(3,4-difluorophenyl)-1H-pyrazole-5-carboxylate CAS No. 1416981-43-5

methyl 3-(3,4-difluorophenyl)-1H-pyrazole-5-carboxylate

Cat. No.: B2785323
CAS No.: 1416981-43-5
M. Wt: 238.194
InChI Key: ZLJPTKYNJVRJJK-UHFFFAOYSA-N
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Description

Methyl 3-(3,4-difluorophenyl)-1H-pyrazole-5-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a 3,4-difluorophenyl group attached to the pyrazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3,4-difluorophenyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 3-(3,4-difluorophenyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2) enzyme, which plays a role in inflammation . The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its activity and reducing the production of inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

Uniqueness

Methyl 3-(3,4-difluorophenyl)-1H-pyrazole-5-carboxylate is unique due to the presence of the 3,4-difluorophenyl group, which enhances its biological activity and chemical stability. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 3-(3,4-difluorophenyl)-1H-pyrazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2O2/c1-17-11(16)10-5-9(14-15-10)6-2-3-7(12)8(13)4-6/h2-5H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLJPTKYNJVRJJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NN1)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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